molecular formula C20H14FN3O2S B2577111 2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898453-66-2

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No. B2577111
CAS RN: 898453-66-2
M. Wt: 379.41
InChI Key: YRVVCPOZLHKPQK-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, also known as FTI-277, is a small molecule inhibitor that targets the farnesyltransferase enzyme. This enzyme is involved in the post-translational modification of proteins that are important in cell signaling pathways. FTI-277 has been studied extensively for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis Methods

The synthesis of indolizine and its derivatives, including compounds similar to "2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide," involves innovative methods that enhance the efficiency and yield of these compounds. For example, a novel one-pot domino reaction has been developed for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating a method that does not require prior activation or modification of the starting materials (M. Ziyaadini et al., 2011).

Structural Analysis and Applications

The crystal structure and potential applications of similar compounds have been studied, indicating their relevance in medicinal chemistry and material science. For instance, the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide were explored, highlighting the compound's inhibitory effects on cancer cell proliferation (Xuechen Hao et al., 2017).

Biological and Pharmacological Potential

Indolizine derivatives have shown promising biological and pharmacological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties. A study synthesized substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which exhibited excellent in vitro activity against various diseases, supported by molecular docking studies (G. Mahanthesha et al., 2022).

properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVVCPOZLHKPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

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